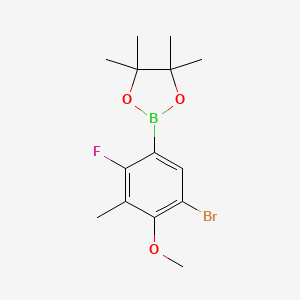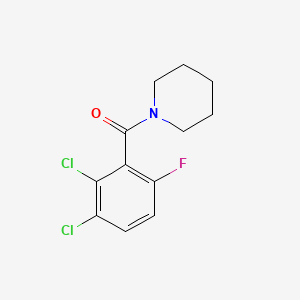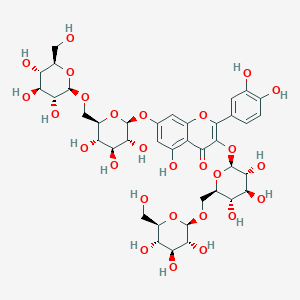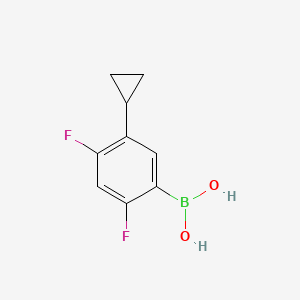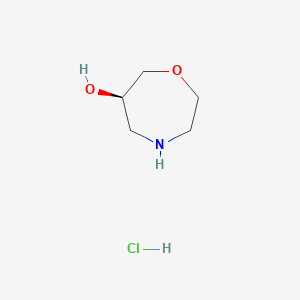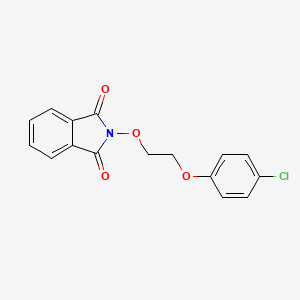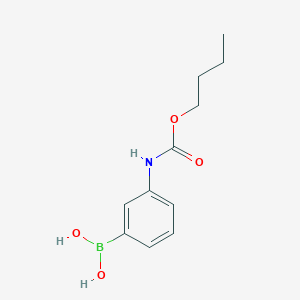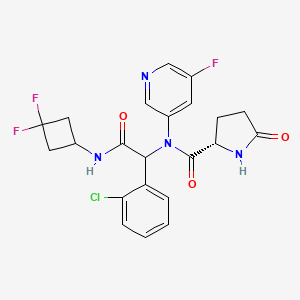
(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide” is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a difluorocyclobutyl group, a fluoropyridinyl group, and a pyrrolidine-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the Chlorophenyl Intermediate: This step may involve the chlorination of a phenyl ring under controlled conditions.
Introduction of the Difluorocyclobutyl Group: This could be achieved through a cycloaddition reaction or other suitable methods.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and amide groups may make the compound susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carbonyl groups or other reducible moieties.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound may have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as a drug candidate or a lead compound in drug discovery.
Industry: Utilization in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of Signaling Pathways: It could influence cellular signaling pathways by interacting with key proteins or other molecules.
Alteration of Cellular Processes: The compound may affect processes such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide: can be compared with other compounds that have similar structural features or functional groups, such as:
Uniqueness
The uniqueness of this compound may lie in its specific combination of functional groups and its potential biological activity. The presence of multiple fluorine atoms and the difluorocyclobutyl group may confer unique properties such as increased metabolic stability or enhanced binding affinity to biological targets.
Properties
CAS No. |
2331111-68-1 |
|---|---|
Molecular Formula |
C22H20ClF3N4O3 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H20ClF3N4O3/c23-16-4-2-1-3-15(16)19(20(32)28-13-8-22(25,26)9-13)30(14-7-12(24)10-27-11-14)21(33)17-5-6-18(31)29-17/h1-4,7,10-11,13,17,19H,5-6,8-9H2,(H,28,32)(H,29,31)/t17-,19?/m0/s1 |
InChI Key |
LGDHZYFZGKAORP-KKFHFHRHSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F |
Canonical SMILES |
C1CC(=O)NC1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



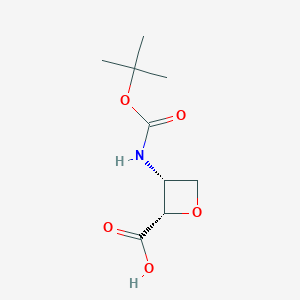
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
